molecular formula C11H17N3 B15240433 7-Cyclopropyl-2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

7-Cyclopropyl-2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B15240433
M. Wt: 191.27 g/mol
InChI Key: GOMMWDBZSOIIMA-UHFFFAOYSA-N
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Description

7-Cyclopropyl-2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a cyclopropyl group and two methyl groups attached to the pyrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of 7-Cyclopropyl-2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of cyclopropylamine with 2,3-dimethylpyrazole-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

7-Cyclopropyl-2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically targets the methyl groups, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the pyrazolo[1,5-a]pyrimidine core, leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrazolo[1,5-a]pyrimidine core. This can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

7-Cyclopropyl-2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in various biological pathways, making it a candidate for further investigation in enzyme-related studies.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for the treatment of diseases such as cancer and inflammatory disorders.

    Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

7-Cyclopropyl-2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine: This compound has a similar core structure but differs in the position of the nitrogen atoms and substituents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound features an additional triazole ring fused to the pyrazolo[1,5-a]pyrimidine core.

The uniqueness of this compound lies in its specific substituents and their impact on its chemical and biological properties. The presence of the cyclopropyl and methyl groups can influence its reactivity and interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

7-cyclopropyl-2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H17N3/c1-7-8(2)13-14-10(9-3-4-9)5-6-12-11(7)14/h9-10,12H,3-6H2,1-2H3

InChI Key

GOMMWDBZSOIIMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NCCC(N2N=C1C)C3CC3

Origin of Product

United States

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